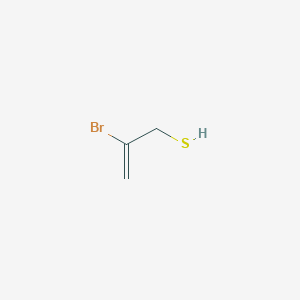

2-bromoprop-2-ene-1-thiol

Description

Significance of Allylic Organosulfur Compounds in Synthetic Chemistry

Organosulfur compounds are integral to modern synthetic chemistry, prized for their diverse reactivity and the unique properties they impart to molecules. wikipedia.orgbritannica.com Within this broad class, allylic organosulfur compounds, which feature a sulfur-containing group attached to a carbon atom adjacent to a carbon-carbon double bond, are of particular importance. foodb.ca The allylic positioning of the sulfur atom is crucial, as it influences the electronic properties and reactivity of both the sulfur group and the adjacent double bond.

Allylic thiols and their derivatives are highly valued as synthetic intermediates. acs.org The thiol group is an excellent nucleophile, especially in its deprotonated thiolate form, readily participating in substitution and addition reactions to form new carbon-sulfur bonds. researchgate.netchemistrysteps.com This reactivity is fundamental to the synthesis of thioethers, disulfides, and other sulfur-containing heterocycles. researchgate.netorganic-chemistry.org Furthermore, the "thiol-ene" reaction, a radical-mediated addition of a thiol across a double bond, has emerged as a powerful tool in polymer science and bioconjugation, celebrated for its efficiency and stereoselectivity under mild conditions. wikipedia.orgmdpi.comfrontiersin.org This reaction, first reported in 1905, has seen a resurgence in recent decades as a prime example of "click chemistry". wikipedia.org The ability of allylic sulfur compounds to undergo rearrangements and act as precursors for various functional groups further cements their role as versatile building blocks in the synthesis of natural products and pharmaceuticals. bohrium.comnih.gov

Structural Features and Electronic Configuration of 2-Bromoprop-2-ene-1-thiol

The structure of this compound (C₃H₅BrS) is characterized by a three-carbon propylene (B89431) backbone containing two key functional groups: a bromine atom bonded to the second carbon (C2) of the double bond (a vinylic position) and a thiol (-SH) group attached to the third carbon (C3), which is in an allylic position. smolecule.com

The molecule's core is the C=C double bond, where the carbon atoms are sp² hybridized, resulting in a planar geometry around this bond. The bromine atom, being a halogen, is directly attached to one of these sp² carbons, classifying the compound as a vinyl halide. wikipedia.orgaskiitians.com Vinyl halides have distinct reactivity compared to alkyl halides due to the higher s-character of the C-Br bond, which makes it stronger and less prone to simple nucleophilic substitution. britannica.com

The thiol group (-SH) is attached to an sp³ hybridized carbon adjacent to the double bond. This allylic placement is critical to the compound's reactivity. The sulfur atom, with its lone pairs of electrons, acts as a potent nucleophile. chemistrysteps.com Its nucleophilicity is enhanced when deprotonated to the thiolate anion (S⁻). The electronic structure of the thiol sulfur can significantly influence its reactivity. nih.govunl.edu The combination of an electrophilic double bond, a vinyl bromide, and a nucleophilic allylic thiol in one small molecule creates a platform for diverse and selective chemical transformations. smolecule.com

Table 1: Computed Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₅BrS |

| Molecular Weight | 153.04 g/mol |

| Exact Mass | 151.92953 g/mol smolecule.com |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 1 Ų |

Historical Context of Brominated Alkenes and Thiol Chemistry in Academic Research

The study of this compound builds upon long and rich histories in two distinct areas of organic chemistry: the chemistry of thiols and the reactions of brominated alkenes.

The field of thiol chemistry is well-established, with initial reports dating back to the early 19th century. researchgate.net Thiols, also known as mercaptans, were recognized for their strong odors and their ability to react with heavy metal ions. researchgate.net Throughout the 20th century, their synthetic utility became increasingly apparent. The development of methods for their preparation, such as the reaction of alkyl halides with hydrosulfide (B80085) or thiourea (B124793), and their use in forming thioethers and disulfides became standard textbook reactions. chemistrysteps.com The unique nucleophilicity of the sulfur atom, which is softer and often more reactive than its oxygen counterpart in alcohols, has made it a subject of continuous study. researchgate.net

Simultaneously, the halogenation of alkenes, particularly bromination, has been a cornerstone of organic chemistry research and education for over a century. pressbooks.pub The reaction of bromine (Br₂) with alkenes to form vicinal dibromides is a classic example of electrophilic addition. masterorganicchemistry.com The mechanism of this reaction, notably the proposal of a cyclic "bromonium ion" intermediate by Roberts and Kimball in 1937 to explain the observed anti-addition stereochemistry, represents a landmark in the development of mechanistic organic chemistry. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com The study of brominated alkenes, or vinyl bromides, has also been extensive, focusing on their synthesis and their relative inertness to substitution compared to alkyl halides, while also exploring their utility in elimination reactions to form alkynes and in modern cross-coupling reactions. wikipedia.orgbritannica.com The convergence of these two mature fields of research—thiol chemistry and alkene bromination—provides the foundation for investigating multifunctional compounds like this compound, where the interplay between the distinct functional groups can lead to novel and synthetically useful chemical behavior.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromoprop-2-ene-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrS/c1-3(4)2-5/h5H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXGBAFRWWUZPNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CS)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromoprop 2 Ene 1 Thiol

Direct Synthetic Approaches

Direct approaches to 2-bromoprop-2-ene-1-thiol involve the formation of the carbon-sulfur bond on a brominated propenyl backbone in a single or a few straightforward steps.

Thiolation Reactions of Brominated Propenyl Precursors

The most direct route to this compound involves the nucleophilic substitution of a suitable brominated precursor with a sulfur nucleophile. The choice of precursor and nucleophile is critical to control the regioselectivity of the reaction.

One common precursor is 2,3-dibromopropene (B1205560), which offers two potential sites for nucleophilic attack. The reaction with a sulfur nucleophile, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793), can theoretically lead to the desired product. However, controlling the regioselectivity to favor the formation of this compound over its isomer, 3-bromo-2-propen-1-thiol, is a significant challenge. The outcome of the reaction is highly dependent on the reaction conditions, including the solvent, temperature, and the nature of the nucleophile.

A more controlled approach involves the use of a protected thiol equivalent, such as potassium thioacetate (B1230152) (KSAc). The reaction of 2,3-dibromopropene with potassium thioacetate would first yield S-(2-bromoallyl) thioacetate, which can then be hydrolyzed to the target thiol. This two-step, one-pot procedure can offer better control over the final product.

| Precursor | Sulfur Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| 2,3-Dibromopropene | NaSH | Ethanol | Room Temperature | Mixture of isomers | Variable |

| 2,3-Dibromopropene | Thiourea | Ethanol | Reflux | Isothiouronium salt | Moderate |

| 2,3-Dibromopropene | KSAc | Acetone | Room Temperature | S-(2-bromoallyl) thioacetate | Good |

Table 1: Thiolation Reactions of 2,3-Dibromopropene

Stereoselective and Regioselective Synthesis Strategies

Achieving stereoselectivity is not a primary concern for this compound as it does not possess a stereocenter. However, regioselectivity is of paramount importance. The ambident nature of the 2-bromoallyl cation, which can be formed as an intermediate in S_N1-type reactions, can lead to the formation of a mixture of products.

To enhance regioselectivity, reaction conditions that favor an S_N2 mechanism are generally preferred. This includes the use of aprotic polar solvents and strong, soft nucleophiles like the thiolate anion. The use of a less reactive brominated precursor, such as 2-bromo-3-chloropropene, could also potentially offer a higher degree of selectivity in the reaction with a sulfur nucleophile, as the C-Cl bond is generally more resistant to cleavage than the C-Br bond.

Indirect Synthetic Pathways Involving Functional Group Interconversions

Indirect methods for the synthesis of this compound involve the initial construction of a molecule containing the desired carbon skeleton with a sulfur functionality that can be later converted into a thiol group.

Reduction and Derivatization of Sulfur-Containing Precursors

This strategy involves the synthesis of a more stable sulfur-containing precursor, such as a thioacetate or a sulfonyl chloride, followed by its conversion to the thiol.

The synthesis of S-(2-bromoallyl) thioacetate can be achieved by reacting 2,3-dibromopropene with potassium thioacetate. brieflands.com The subsequent hydrolysis of the thioacetate to the corresponding thiol is a well-established transformation and can be carried out under basic conditions, for example, using sodium hydroxide (B78521) in an alcoholic solvent. google.comsigmaaldrich.com This two-step process is often more reliable and provides higher yields of the desired product compared to direct thiolation with sodium hydrosulfide.

Another plausible, though less documented, indirect route would involve the synthesis of 2-bromoprop-2-ene-1-sulfonyl chloride. This precursor could then be reduced to the target thiol using a variety of reducing agents, such as lithium aluminum hydride or zinc and acid. The synthesis of the sulfonyl chloride itself could potentially be achieved through the oxidation of this compound, if it were available, or through a multi-step sequence starting from a different precursor.

| Precursor | Reagent(s) | Solvent | Conditions | Intermediate/Product |

| 2,3-Dibromopropene | 1. KSAc2. NaOH/EtOH | Acetone/Ethanol | 1. RT2. Reflux | This compound |

| 2-Bromoprop-2-ene-1-sulfonyl chloride | LiAlH₄ | Diethyl ether | 0 °C to RT | This compound |

Table 2: Functional Group Interconversions for this compound Synthesis

Multicomponent Reaction Strategies for C-S and C-Br Bond Formation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the structural elements of all the starting materials, offer an atom-economical and efficient approach to complex molecules. While no specific MCR has been reported for the direct synthesis of this compound, a hypothetical strategy can be envisioned.

A plausible MCR could involve the reaction of an allene (B1206475), a source of electrophilic bromine (e.g., N-bromosuccinimide), and a sulfur nucleophile (e.g., thioacetic acid). The reaction would need to be carefully controlled to ensure the desired regioselectivity of both the bromination and the thiolation steps. The development of such a reaction would represent a significant advancement in the synthesis of this and related compounds.

Reactivity and Mechanistic Investigations of 2 Bromoprop 2 Ene 1 Thiol

Thiol-Mediated Chemical Transformations

The sulfhydryl (-SH) group is the primary center for a variety of chemical reactions, including nucleophilic attacks, oxidation, and addition reactions. Its reactivity is a cornerstone of the compound's utility in constructing more complex molecular architectures.

Nucleophilic Reactivity of the Sulfhydryl Moiety

The thiol group of 2-bromoprop-2-ene-1-thiol is nucleophilic, readily engaging in reactions with a range of electrophiles. This reactivity is fundamental to its role in forming new carbon-sulfur bonds. The deprotonated form of the thiol, the thiolate anion, is a particularly potent nucleophile and can be generated by treatment with a suitable base.

One of the most common transformations is S-alkylation, where the thiol reacts with alkyl halides to form thioethers. For instance, the reaction with a generic alkyl halide (R-X) would proceed as follows, typically in the presence of a base to facilitate the formation of the more nucleophilic thiolate:

Reaction Scheme: C₃H₅BrS + R-X → C₃H₄BrS-R + HX

Detailed research findings have demonstrated the utility of this reaction in synthesizing various derivatives. The choice of base and solvent system is crucial for optimizing reaction yields and minimizing side reactions.

| Electrophile | Product Class | Reaction Conditions |

| Alkyl Halides (e.g., Iodomethane) | Thioethers | Base (e.g., NaH, K₂CO₃), Polar Aprotic Solvent (e.g., DMF, Acetonitrile) |

| Epoxides | β-Hydroxy Thioethers | Base or Lewis Acid Catalyst |

| Acyl Chlorides | Thioesters | Base (e.g., Pyridine, Triethylamine) |

Oxidation Pathways Leading to Disulfide and Higher Oxidation States of Sulfur

The sulfur atom in the thiol group is susceptible to oxidation, leading to a variety of sulfur-containing functional groups with different oxidation states. The most common oxidation product is the corresponding disulfide, bis(2-bromoprop-2-en-1-yl) disulfide. This transformation can be achieved using mild oxidizing agents such as iodine (I₂) or hydrogen peroxide (H₂O₂). smolecule.com

Disulfide Formation: 2 C₃H₅BrS + [O] → (C₃H₄BrS)₂ + H₂O

Stronger oxidizing agents can further oxidize the sulfur atom to higher oxidation states, such as sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H). smolecule.com For example, treatment with reagents like potassium permanganate (B83412) (KMnO₄) or meta-chloroperoxybenzoic acid (m-CPBA) can lead to these more highly oxidized products. smolecule.com The specific product obtained often depends on the strength of the oxidizing agent and the reaction conditions.

| Oxidizing Agent | Product | Oxidation State of Sulfur |

| Iodine (I₂), Air (O₂) | Disulfide | -1 |

| Hydrogen Peroxide (H₂O₂) | Disulfide/Sulfenic Acid | -1 / 0 |

| Potassium Permanganate (KMnO₄) | Sulfonic Acid | +5 |

| m-CPBA | Sulfinic/Sulfonic Acid | +3 / +5 |

Radical Thiol-Ene Additions to Unsaturated Systems

The thiol group of this compound can participate in radical thiol-ene reactions. This process involves the addition of the S-H bond across a carbon-carbon double or triple bond. The reaction is typically initiated by radical initiators, such as azobisisobutyronitrile (AIBN), or by UV light. The addition proceeds via a radical chain mechanism and generally follows an anti-Markovnikov regioselectivity, with the sulfur atom adding to the less substituted carbon of the alkene.

Mechanism Steps:

Initiation: Formation of a thiyl radical (RS•) from the thiol.

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen atom from another thiol molecule, regenerating the thiyl radical and continuing the chain.

This reaction is highly efficient and demonstrates excellent functional group tolerance, making it a powerful tool in polymer synthesis and materials science.

Michael-Type Additions Involving the Thiol Group

As a soft nucleophile, the thiol (or more potently, the thiolate) can undergo Michael-type or conjugate additions to α,β-unsaturated carbonyl compounds. This 1,4-addition is a valuable method for forming carbon-sulfur bonds. The reaction is typically catalyzed by a base, which deprotonates the thiol to generate the more nucleophilic thiolate anion.

For example, the addition of this compound to an α,β-unsaturated ketone would result in the formation of a γ-keto thioether.

| Michael Acceptor | Product Type | Catalyst |

| Acrylonitrile | β-Cyano Thioether | Base (e.g., Et₃N) |

| Methyl Acrylate | β-Carbomethoxy Thioether | Base (e.g., DBU) |

| Maleimides | Thiosuccinimide | Base or Nucleophilic Catalyst |

Reactivity of the Bromine Moiety

The bromine atom attached to the sp²-hybridized carbon introduces another layer of reactivity to the molecule, primarily through substitution reactions.

Nucleophilic Substitution Reactions Involving Bromine as a Leaving Group

The bromine atom on the vinylic carbon can act as a leaving group in nucleophilic substitution reactions. smolecule.com However, nucleophilic vinylic substitution is generally more challenging than substitution on an sp³-hybridized carbon and often requires specific conditions or catalysts. Transition metal-catalyzed cross-coupling reactions are particularly effective for this purpose.

Reactions such as the Suzuki, Stille, Sonogashira, and Heck couplings allow for the formation of new carbon-carbon bonds at the position of the bromine atom. For instance, in a Sonogashira coupling, this compound could be reacted with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to yield an enyne derivative.

Example: Sonogashira Coupling C₃H₅BrS + R-C≡CH + [Pd/Cu catalyst, Base] → C₃H₄(S)C≡C-R + HBr

These cross-coupling reactions significantly expand the synthetic utility of this compound, enabling its incorporation into complex organic molecules and conjugated systems.

| Coupling Reaction | Reactant | Product | Catalyst System |

| Suzuki | Aryl or Vinyl Boronic Acid | Aryl/Vinyl-substituted propene | Pd catalyst (e.g., Pd(PPh₃)₄), Base |

| Stille | Organostannane | Aryl/Vinyl-substituted propene | Pd catalyst |

| Sonogashira | Terminal Alkyne | Enyne | Pd catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | Substituted diene | Pd catalyst, Base |

Elimination Reactions from the Brominated Alkene Backbone

The brominated alkene backbone of this compound is susceptible to elimination reactions, particularly in the presence of a base. The hydroxide (B78521) ion, for instance, can act as a base, removing a hydrogen ion from the carbon atom adjacent to the one bearing the bromine atom. This initiates a rearrangement of electrons, leading to the expulsion of the bromide ion and the formation of an alkene. libretexts.orgchemguide.co.uk

A proposed mechanism for such reactions involves a β-elimination process to form propa-1,2-diene-1-sulfonyl fluoride (B91410). researchgate.net Subsequently, a thiol can act as a nucleophile, attacking the β-position of the resulting electron-deficient allene (B1206475) in a Michael-type addition. This ultimately yields a vinyl product in its more thermodynamically stable E-configuration. researchgate.net

When 2-bromopropane (B125204) is heated under reflux with a concentrated solution of sodium or potassium hydroxide in ethanol, propene is formed. libretexts.orgchemguide.co.uk The gaseous propene can be collected as it passes through the condenser, while other components of the reaction remain in the flask. libretexts.orgchemguide.co.uk

Alkene Reactivity and Stereochemical Control

The reactivity of the propene double bond in this compound is a key aspect of its chemical behavior, allowing for a variety of addition and cycloaddition reactions. The stereochemical outcomes of these reactions are often influenced by the substituents on the alkene.

Electrophilic Additions to the Propene Double Bond

Electrophilic addition is a characteristic reaction of alkenes, where the double bond acts as a nucleophile. pearson.com For instance, propene reacts with hydrogen bromide (HBr) in an electrophilic addition reaction to form 2-bromopropane as the major product, following Markovnikov's rule. quora.com This rule predicts that the hydrogen atom of HX (where X is a halogen) will attach to the carbon with more hydrogen atoms already bonded to it. pearson.comquora.com The mechanism involves the π-electron cloud of the propene attracting the positive part of the HBr, leading to the formation of a more stable secondary carbocation, which is then attacked by the bromide ion. quora.com

The reaction of alkenes with bromine (Br₂) is another example of electrophilic addition. The double bond breaks, and a bromine atom attaches to each carbon. chemguide.co.uk In the case of propene, this results in the formation of 1,2-dibromopropane. chemguide.co.uk The approaching π bond in the propene induces a dipole in the bromine molecule, initiating the reaction. chemguide.co.uk

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. masterorganicchemistry.com It involves the reaction of a conjugated diene with a dienophile, which is typically an alkene with electron-withdrawing groups. masterorganicchemistry.comresearchgate.net The stereochemistry of the starting diene and dienophile dictates the stereochemistry of the product. masterorganicchemistry.com For example, substituents that are cis on the dienophile will remain cis in the final ring structure. masterorganicchemistry.com

A derivative of this compound, 2-{[(2-bromoprop-2-en-1-yl)thio]methyl}furan, can undergo an intramolecular Diels-Alder reaction. mdpi.comnih.gov This reaction, carried out in a microwave oven, leads to the formation of a sulfur-containing tricyclic compound, 6-bromo-8-thia-1,4-epoxybicyclo[4.3.0]non-2-ene. mdpi.comnih.gov This stereoselective cycloaddition proceeds through a facile exo transition state. mdpi.comnih.gov

Concerted or Sequential Reactivity of Multiple Functional Groups

The reactivity of molecules with multiple functional groups can proceed through either concerted or sequential mechanisms. rsc.org In a concerted mechanism, bond breaking and bond formation occur simultaneously. rsc.org In a stepwise or sequential mechanism, the reaction proceeds through one or more intermediates. rsc.org

The reaction of 2-bromoprop-2-ene-1-sulfonyl fluoride with thiols to form β-sulfanyl vinyl sulfonyl fluorides is believed to proceed through a sequential mechanism. researchgate.net This involves an initial elimination of HBr to form an allene intermediate, followed by the nucleophilic addition of the thiol. researchgate.net

Studies on Reaction Stereoselectivity and Regioselectivity

Stereoselectivity and regioselectivity are crucial concepts in understanding the outcomes of chemical reactions. Regioselectivity refers to the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. masterorganicchemistry.com

The addition of thiols to 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF) demonstrates high stereoselectivity. rsc.org This reaction, conducted in the presence of an organic base, yields highly functionalized sulfanyl (B85325) vinyl sulfonyl fluorides with remarkable stereoselectivity, often up to 100%. researchgate.netrsc.org The reaction is compatible with a wide range of aryl, heteroaryl, and aliphatic thiols, highlighting its broad substrate scope. rsc.org The resulting β-sulfanyl vinyl sulfonyl fluorides can be produced in good to excellent yields. rsc.org

The regioselectivity of Diels-Alder reactions is observed when both the diene and dienophile are unsymmetrical. masterorganicchemistry.com Dienes with a substituent at the 1-position tend to yield "ortho" (1,2) products, while 2-substituted dienes favor the formation of "para" (1,4) products. "Meta" (1,3) products are generally formed as minor byproducts. masterorganicchemistry.com

Below is a data table summarizing the stereoselective synthesis of β-sulfanyl vinyl sulfonyl fluorides from the reaction of various thiols with 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF). rsc.org

| Thiol Reactant | Product | Yield (%) |

| 4-Methylbenzenethiol | (E)-2-(p-Tolylthio)vinyl sulfonyl fluoride | 95 |

| 4-Chlorobenzenethiol | (E)-2-((4-Chlorophenyl)thio)vinyl sulfonyl fluoride | 98 |

| 2-Naphthalenethiol | (E)-2-(Naphthalen-2-ylthio)vinyl sulfonyl fluoride | 92 |

| Thiophenol | (E)-2-(Phenylthio)vinyl sulfonyl fluoride | 96 |

| Benzyl mercaptan | (E)-2-(Benzylthio)vinyl sulfonyl fluoride | 94 |

| Cyclohexanethiol | (E)-2-(Cyclohexylthio)vinyl sulfonyl fluoride | 90 |

Table: Stereoselective synthesis of β-sulfanyl vinyl sulfonyl fluorides. Data sourced from rsc.org.

Computational and Theoretical Studies on 2 Bromoprop 2 Ene 1 Thiol

Electronic Structure and Conformational Analysis

The electronic structure and conformational possibilities of 2-bromoprop-2-ene-1-thiol are fundamental to its reactivity. Computational chemistry provides powerful tools to explore these characteristics.

Electronic Properties: The molecular structure of this compound features a vinyl group with a bromine atom and an adjacent methylene (B1212753) thiol group (-CH₂SH). This arrangement of functional groups—an alkene, a halogen, and a thiol—creates a molecule with multiple reactive sites. The presence of the electron-withdrawing bromine atom and the sulfur atom significantly influences the electronic distribution across the molecule.

High-level ab initio calculations are the standard for determining the thermochemical data and electronic properties of brominated hydrocarbons. nih.govnist.govacs.orgnist.gov Methods such as Density Functional Theory (DFT) and coupled-cluster calculations (e.g., CCSD(T)) are employed to model molecular geometries, vibrational frequencies, and energies. semanticscholar.org For instance, in the study of isomeric systems like CH₃OBr/BrCH₂OH, DFT and higher-level methods like CCSD(T) with augmented basis sets (aug-cc-pVXZ) are used to determine the relative stabilities of different isomers. semanticscholar.org Analysis of the electrostatic potential (ESP) maps and natural bond orbital (NBO) calculations can quantitatively characterize the electronic environment, such as the electrophilic regions (σ-holes) on the bromine atom, which are sensitive to the molecular environment and charge distribution. semanticscholar.org

A comparative analysis of allyl mercaptan using DFT at the B3LYP/cc-pVQZ level of theory helps in understanding the role of the thiol group. nih.gov The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting chemical reactivity. For allyl mercaptan, the HOMO is primarily localized on the sulfur atom, indicating its nucleophilic character, while the LUMO is distributed over the C=C bond and the S-H bond. nih.gov A similar distribution is expected for this compound, with the bromine atom further influencing the LUMO's energy and location, making the carbon atoms of the double bond susceptible to nucleophilic attack.

Conformational Analysis: The flexibility of this compound arises from the rotation around the C-C and C-S single bonds. Theoretical calculations are essential to identify the most stable conformers and the energy barriers between them. For example, the study of the potential energy function for internal rotation in molecules like CH₃OBr is achieved by computing the energy at various torsion angles. semanticscholar.org For this compound, DFT calculations (e.g., at the B3LYP/6-31G** level) could be used to map the potential energy surface associated with the rotation of the -CH₂SH group relative to the C=C-Br plane, identifying the global and local energy minima corresponding to stable conformers. rug.nl

Below is a table of computed properties for this compound, which serve as a baseline for more advanced theoretical studies. nih.gov

| Property | Value |

| Molecular Formula | C₃H₅BrS |

| Molecular Weight | 153.04 g/mol |

| Exact Mass | 151.92953 Da |

| XLogP3-AA | 2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Table 1: Computed molecular properties of this compound. Data sourced from PubChem. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms, including the structures of transition states and intermediates. rsc.org

For a molecule like this compound, several reaction types can be envisaged, such as nucleophilic substitution, addition to the double bond, and reactions involving the thiol group. DFT is a common method to study such mechanisms. rsc.orgwhiterose.ac.uk For instance, in the investigation of an NHC-catalyzed transformation of an α-bromo enal, DFT calculations were used to map out the entire catalytic cycle, including 1,4-addition, a Mannich reaction, and lactamization, identifying the most favorable pathway. rsc.org

A mechanistic study of an allylic arylation reaction involving a thiol catalyst utilized a combination of experimental techniques and quantum chemical calculations to clarify the reaction pathway. acs.orgacs.orgnsf.gov The calculations, performed at levels like B3LYP-D3/6-311g(d,p), helped to determine the relative energies of intermediates and transition states, suggesting a mechanism involving the radical addition of a nucleophile to the alkene. nsf.gov Similar computational approaches could be applied to understand how this compound participates in radical-mediated thiol-ene reactions, a cornerstone of click chemistry. acs.orgresearchgate.net

The table below summarizes common computational methods and their applications in elucidating reaction mechanisms relevant to the study of this compound.

| Computational Method | Application in Mechanism Elucidation | Related Compound Example |

| DFT (e.g., B3LYP, M06-2X) | Geometry optimization of reactants, products, intermediates, and transition states. Calculation of reaction energies and activation barriers. rsc.orgwhiterose.ac.uk | α-bromo enal, Cyclohexene |

| CBS-QB3 | High-accuracy calculation of reaction energetics for radical thiol-ene reactions. acs.orgresearchgate.net | Methyl mercaptan + various alkenes |

| IRC (Intrinsic Reaction Coordinate) | Confirms that a calculated transition state connects the correct reactant and product states on the potential energy surface. | General methodology rsc.org |

| NCI (Non-Covalent Interaction) Analysis | Elucidates the role of weak interactions (e.g., hydrogen bonds, van der Waals forces) in stabilizing transition states and controlling stereoselectivity. rsc.org | α-bromo enal |

Table 2: Computational methods and their applications in mechanistic studies.

Theoretical Prediction of Reactivity and Selectivity in Organic Transformations

Computational models are increasingly used to predict the reactivity and selectivity (chemo-, regio-, and stereo-) of organic reactions before they are attempted in the lab. rsc.orgnih.gov For this compound, which possesses multiple reactive sites, predicting where a reaction will occur is crucial.

Reactivity Descriptors: Reactivity can be predicted using descriptors derived from quantum chemical calculations. uzhnu.edu.ua Frontier Molecular Orbital (FMO) theory is a primary tool; the energy and location of the HOMO indicate the site of electrophilic attack, while the LUMO indicates the site of nucleophilic attack. nih.gov For a related molecule, allyl mercaptan, the HOMO is centered on the sulfur, while the LUMO involves the π* orbital of the C=C bond, suggesting that it can act as both a nucleophile (at sulfur) and an electrophile (at the double bond). nih.gov The introduction of a bromine atom in this compound would lower the energy of the LUMO and likely create a significant LUMO coefficient on the carbon atom bonded to the bromine, making it a prime site for nucleophilic attack (SₙV reaction) in addition to the potential for Michael addition.

Selectivity Prediction: DFT calculations can be used to compare the activation barriers for different possible reaction pathways, with the pathway having the lowest barrier being the most likely to occur. whiterose.ac.uknih.gov For example, in the Wittig reaction, DFT studies have successfully explained the E/Z selectivity by analyzing the energies of the various transition states leading to different stereoisomers. nih.gov A similar approach could be used for this compound. For instance, in a thiol-ene reaction, one could calculate the activation barriers for the radical addition to either the α- or β-carbon of the double bond to predict the regioselectivity (Markovnikov vs. anti-Markovnikov). acs.orgresearchgate.net Studies on the oxidative hydrolysis of bromoalkenes show that the reaction outcome can be influenced by the substrate's structure, leading to different products. beilstein-journals.org Computational modeling could help rationalize these observations by comparing the transition states for competing pathways. researchgate.net

Investigation of Potential Tautomeric Equilibria (e.g., thiol-thioketone)

Tautomerism is a key consideration for molecules containing a thiol group adjacent to an unsaturated system. For this compound, a potential equilibrium exists between the thiol form and its thioketone (or thione) tautomer, 2-bromo-2-propenethial.

The thione-thiol tautomerism has been the subject of numerous theoretical and experimental studies. mdpi.comsemanticscholar.orgrsc.orgresearchgate.netacs.org Generally, simple aliphatic thioketones exist in equilibrium with their enethiol forms. mdpi.com Theoretical calculations have shown that for simple systems, the thioketo form is often more stable than the enethiol form, but the energy difference is small, suggesting that both can coexist. mdpi.com

Computational chemistry is a powerful tool to determine the relative stability of tautomers and thus the position of the equilibrium. semanticscholar.org By calculating the Gibbs free energies (in gas phase or solution) of both the thiol and thione forms of this compound using DFT methods (e.g., B3LYP/6-311+G(d,p)), one can predict which tautomer is dominant under given conditions. semanticscholar.orgresearchgate.net Recent studies on thioamides like thioacetamide (B46855) and thiourea (B124793) have demonstrated that thione-to-thiol tautomerization can be induced by hydrogen atoms, a process that starts with a barrierless H-atom addition to the sulfur atom. rsc.orgacs.org This suggests that the reactivity and stability of this compound could be significantly influenced by its environment, particularly in the presence of radicals.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum chemical calculations are excellent for studying individual molecules and reaction steps, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules over time, providing insight into intermolecular interactions, solvation effects, and the dynamics of larger systems. nih.govresearchgate.net

MD simulations could be applied to this compound to understand its behavior in solution. By simulating a system containing many molecules of the thiol and a solvent (e.g., water or an organic solvent), one can study how solvent molecules arrange around the solute and how solute molecules interact with each other. For example, MD simulations have been used to study the arrangement of organosulfur surfactants at the water-vapor interface, revealing details about their orientation and hydration. acs.orghysprint.de Such simulations on this compound could reveal the preferred orientation at interfaces and the nature of hydrogen bonding between the thiol group and water molecules.

Furthermore, reactive MD simulations, using force fields like ReaxFF, can model chemical reactions in large, complex systems. This approach has been used to investigate the reactions of organosulfur compounds on iron surfaces under mechanical stress, revealing detailed reaction pathways such as S-S and S-C bond cleavage. escholarship.org A similar study could model the interactions and potential reactions of this compound with surfaces or nanoparticles, which is relevant for applications in materials science.

Advanced Analytical Methodologies for the Study of 2 Bromoprop 2 Ene 1 Thiol

Spectroscopic Techniques for Structural Characterization and Reaction Monitoring

Spectroscopy provides critical insights into the molecular structure and bonding of 2-bromoprop-2-ene-1-thiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide essential data for structural confirmation.

¹H NMR Spectroscopy: In ¹H NMR, the chemical shifts of protons are influenced by their local electronic environment. libretexts.org Protons near electronegative atoms or unsaturated groups are deshielded and appear at lower fields (higher ppm values). libretexts.orgpressbooks.pub For this compound, we would expect distinct signals for the different types of protons present in the molecule. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom and the vinyl protons (=CH₂) would have characteristic chemical shifts. The thiol proton (-SH) signal can be variable and its position is dependent on factors like concentration and solvent. pdx.edu

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. bhu.ac.in The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which often allows for the resolution of individual carbon signals. libretexts.orglibretexts.org Factors such as hybridization and proximity to electronegative atoms significantly affect the chemical shifts of carbon nuclei. libretexts.orgpressbooks.pub For this compound, the sp² hybridized carbons of the double bond would appear at a lower field compared to the sp³ hybridized carbon of the methylene group. The carbon atom bonded to the bromine atom would also exhibit a characteristic downfield shift. libretexts.org

Table 1: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| =CH₂ | 5.5 - 6.0 | 120 - 140 |

| -CH₂-SH | 3.0 - 3.5 | 30 - 40 |

| -SH | 1.0 - 2.5 | - |

| C-Br | - | 110 - 130 |

| Note: These are estimated values and can vary based on solvent and other experimental conditions. |

Infrared (IR) and Raman Spectroscopy for Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. physicsopenlab.orglibretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org Key functional groups have characteristic absorption frequencies. For this compound, the following absorptions would be expected:

S-H stretch: A weak absorption band typically appears in the region of 2550-2600 cm⁻¹. mdpi.com

C=C stretch: A medium intensity band is expected in the range of 1640-1680 cm⁻¹ for the alkene group. pressbooks.pub

C-Br stretch: The carbon-bromine stretching vibration is typically observed in the fingerprint region, between 690-515 cm⁻¹. libretexts.org

C-H stretches and bends: Alkenyl C-H stretching occurs above 3000 cm⁻¹, while alkyl C-H stretching is found below 3000 cm⁻¹. libretexts.org C-H bending vibrations appear in the fingerprint region. libretexts.org

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. physicsopenlab.org It is particularly sensitive to non-polar bonds and can provide complementary information to IR spectroscopy. For this compound, Raman spectroscopy would be useful for observing the C=C and C-Br stretching vibrations. The S-H stretch is also observable in Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| S-H | Stretch | 2550 - 2600 | IR, Raman |

| C=C | Stretch | 1640 - 1680 | IR, Raman |

| C-Br | Stretch | 690 - 515 | IR, Raman |

| =C-H | Stretch | > 3000 | IR, Raman |

| -C-H (in CH₂) | Stretch | < 3000 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about electronic transitions within a molecule when it absorbs ultraviolet or visible light. libretexts.org The absorption of this energy promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org

For this compound, the presence of the carbon-carbon double bond (a chromophore) and the thiol group with non-bonding electrons allows for specific electronic transitions. shu.ac.uk The likely transitions to be observed are:

π → π* transitions: Associated with the C=C double bond, these transitions are typically intense and occur in the UV region. shu.ac.ukyoutube.com

n → σ* transitions: The non-bonding electrons on the sulfur atom can be excited to an anti-bonding sigma orbital. These transitions usually occur at shorter wavelengths, often in the far UV region. shu.ac.ukyoutube.com

The position and intensity of these absorption bands can be influenced by the solvent and the presence of other functional groups in the molecule.

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for its quantitative determination.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and thermally stable compounds like this compound. researchgate.net

In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase in the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. chemguide.co.uk The resulting mass spectrum provides a unique fragmentation pattern that acts as a molecular fingerprint, allowing for definitive identification.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak and any bromine-containing fragment ions will appear as a pair of peaks (an M and M+2 peak) with a characteristic intensity ratio. docbrown.info Common fragmentation pathways would likely involve the loss of a bromine atom, a thiol group, or other small fragments.

Table 3: Potential GC-MS Fragmentation Ions for this compound

| m/z (mass-to-charge ratio) | Possible Fragment Ion | Notes |

| 152/154 | [C₃H₅BrS]⁺ | Molecular ion peak (M⁺) |

| 73 | [C₃H₅S]⁺ | Loss of Bromine |

| 41 | [C₃H₅]⁺ | Allyl cation |

| Note: The presence of bromine isotopes will result in M and M+2 peaks for bromine-containing fragments. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of a wide range of compounds. acs.orgnih.gov For a reactive thiol like this compound, HPLC offers a robust method for quantitative analysis, particularly when dealing with less volatile or thermally labile samples. acs.org

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For thiol analysis, reversed-phase HPLC is commonly employed. diva-portal.org

Detection in HPLC can be achieved using various detectors. While UV detection is possible due to the C=C chromophore, it may lack the required sensitivity and selectivity for trace analysis. To enhance detection, derivatization of the thiol group with a fluorescent labeling agent is a common strategy. diva-portal.orgnih.gov This creates a highly fluorescent derivative that can be detected with high sensitivity and specificity using a fluorescence detector. diva-portal.orgnih.gov Alternatively, coupling HPLC with mass spectrometry (HPLC-MS) provides both high sensitivity and structural information for confident identification and quantification. acs.orgacs.org

Table 4: HPLC Methods for Thiol Analysis

| Technique | Principle | Advantages for this compound Analysis |

| RP-HPLC with UV Detection | Separation based on polarity, detection via UV absorbance of the C=C bond. | Simple, direct analysis. |

| RP-HPLC with Fluorescence Detection (with derivatization) | Thiol group is reacted with a fluorescent tag (e.g., SBD-F, monobromobimane) prior to separation. diva-portal.orgscispace.com | High sensitivity and selectivity for thiol-containing compounds. diva-portal.orgnih.gov |

| HPLC-MS | Separation by HPLC followed by detection with a mass spectrometer. acs.orgacs.org | Provides molecular weight and structural information for unambiguous identification and quantification. acs.org |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, this technique provides crucial information for its identification and characterization.

The molecular formula of this compound is C₃H₅BrS, which corresponds to a molecular weight of approximately 153.04 g/mol . In a mass spectrometry experiment, this compound would be expected to produce a molecular ion peak [M]⁺ corresponding to this mass. A significant feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity, separated by two mass-to-charge units (m/z).

Upon ionization, the molecular ion of this compound can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that is unique to the molecule's structure. The likely fragmentation pathways are influenced by the relative strengths of the chemical bonds and the stability of the resulting fragments.

Key predicted fragmentation patterns for this compound would involve the cleavage of the carbon-bromine (C-Br) and carbon-sulfur (C-S) bonds. The loss of a bromine radical (•Br) from the molecular ion would result in a prominent fragment. Similarly, cleavage of the C-S bond could lead to the formation of other characteristic ions. The presence of the allyl group may also lead to rearrangements and specific fragmentation pathways.

A predicted fragmentation pattern for this compound is detailed in the table below.

| Fragment Ion | m/z (mass/charge) | Predicted Fragmentation Pathway |

| [C₃H₅S]⁺ | 73 | Loss of Br radical from the molecular ion |

| [C₃H₅Br]⁺ | 120/122 | Loss of SH radical from the molecular ion |

| [CH₂=C(Br)-CH₂]⁺ | 119/121 | Isomerization and fragmentation |

| [C₃H₃]⁺ | 39 | Loss of H₂S from [C₃H₅S]⁺ |

This table represents a predicted fragmentation pattern based on the structure of this compound and general principles of mass spectrometry. Actual experimental data may vary.

X-ray Crystallography for Solid-State Structural Determination (if applicable)

For this compound, obtaining a single crystal of suitable quality would be the first and most critical step for an X-ray crystallographic analysis. If the compound is a solid at room temperature and can be crystallized, this technique could offer unparalleled insight into its molecular architecture.

The resulting crystal structure would reveal:

Precise Bond Lengths and Angles: The exact distances between the carbon, hydrogen, bromine, and sulfur atoms, as well as the angles between the bonds, could be determined. This would provide valuable data for theoretical chemists and for understanding the molecule's reactivity.

Conformation: The study would reveal the preferred spatial orientation of the atoms, including the torsion angles around the single bonds.

Intermolecular Interactions: In the solid state, molecules of this compound would interact with each other through various forces, such as van der Waals forces and potentially dipole-dipole interactions. X-ray crystallography can elucidate these packing arrangements in the crystal lattice.

As of the latest available information, a crystal structure for this compound has not been reported in the public domain. The applicability of this technique is contingent on the ability to grow high-quality single crystals of the compound. Given that it is a thiol, it may be susceptible to oxidation, which could complicate the crystallization process. However, should a crystalline sample be obtained, X-ray diffraction analysis would be the definitive method for its solid-state structural characterization.

Applications of 2 Bromoprop 2 Ene 1 Thiol in Chemical Research and Development

Role as a Versatile Building Block in Complex Organic Synthesis

The dual functionality of 2-bromoprop-2-ene-1-thiol positions it as a valuable building block in organic synthesis. smolecule.com The presence of a nucleophilic thiol group and an electrophilic sp²-hybridized carbon bonded to bromine allows for sequential or orthogonal reactions to build complex molecular frameworks.

As an organosulfur compound itself, this compound serves as a starting point for a variety of other sulfur-containing molecules. smolecule.com The thiol group is readily oxidized to form disulfide bridges (dimers) or can be further oxidized to sulfonic acids using common oxidizing agents. smolecule.com These transformations allow for the introduction of different sulfur oxidation states into target molecules. Furthermore, the bromine atom can be displaced by other sulfur nucleophiles, expanding the range of accessible organosulfur compounds. This reactivity is fundamental to the formation of carbon-sulfur (C-S) bonds, which are prevalent in many biologically and industrially significant compounds. researchgate.netresearchgate.net

Table 1: Potential Reactions of this compound for Organosulfur Synthesis

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Oxidation | Hydrogen Peroxide | Disulfide, Sulfonic Acid |

| Nucleophilic Substitution | Thiolate (R-S⁻) | Thioether |

This table represents potential synthetic transformations based on the known reactivity of thiol and vinyl bromide functional groups.

The structure of this compound is well-suited for the synthesis of highly functionalized alkenes and various sulfur-containing heterocycles. The vinyl bromide component can participate in cross-coupling reactions, while the thiol group can undergo addition reactions or act as an intramolecular nucleophile.

For instance, intramolecular S-vinylation, where a thiol group within a molecule attacks a vinyl halide, is an established method for synthesizing sulfur heterocycles like thietes (four-membered rings) and larger rings. researchgate.netorganic-chemistry.org While specific studies detailing the cyclization of this compound are not prevalent, its structure is analogous to precursors used in such reactions. For example, methods for synthesizing 2-alkylidenethietanes have been developed via a 4-exo ring closure of related substrates. researchgate.net Additionally, the reaction of α,β-unsaturated ketones with thiourea (B124793) is a known route to pyrimidine-2-thiol (B7767146) derivatives, demonstrating a general strategy for building sulfur-containing heterocycles. researchgate.net

Applications in Polymer Science and Materials Chemistry

In polymer and materials science, the thiol and alkene functionalities of this compound allow it to participate in polymerization reactions, particularly through thiol-ene chemistry. smolecule.com

Thiol-ene polymerization is a robust and efficient "click chemistry" reaction that proceeds via the radical-mediated addition of a thiol to an alkene. wikipedia.org This reaction is known for its high yields, stereoselectivity, and rapid rates under mild conditions, often initiated by UV light. wikipedia.orgmdpi.com Because this compound contains both a thiol and an alkene ("ene") group, it has the potential to act as a monomer for polythioether synthesis.

The general mechanism involves the formation of a thiyl radical, which adds across the double bond. A subsequent chain-transfer step with another thiol molecule propagates the reaction. wikipedia.org This step-growth polymerization process can lead to polymers with well-ordered network structures. chemrxiv.org While specific research on the homopolymerization of this compound is limited, the principles of thiol-ene chemistry suggest its viability for creating specialty polymers where the bromine atom would remain as a pendant functional group, available for further post-polymerization modification. smolecule.comgoogle.com

Table 2: Key Features of Thiol-Ene Polymerization

| Feature | Description |

|---|---|

| Mechanism | Radical-mediated step-growth addition of a thiol to an alkene. wikipedia.org |

| Initiation | Typically photochemical (UV light) or thermal. wikipedia.org |

| Reaction Conditions | Mild, often solvent-free, and insensitive to oxygen. dergipark.org.tr |

| Advantages | High efficiency, high yield, formation of uniform polymer structures. mdpi.com |

| Product | Polythioether backbone. |

Thiols are widely recognized for their role as chain transfer agents (CTAs) in free-radical polymerization. wikipedia.orgconicet.gov.ar They effectively control the molecular weight of the resulting polymer by transferring a hydrogen atom to the growing polymer radical, thereby terminating that chain and initiating a new one. wikipedia.orgnih.gov With its single thiol group, this compound could theoretically function as a CTA. The use of thiol-based CTAs is a well-established method for reducing polymer molecular weights. researchgate.net

As a cross-linking agent, a molecule typically needs more than two functional groups to form a three-dimensional polymer network. While this compound itself is difunctional, it can be used to create cross-linked materials when combined with multifunctional co-monomers. For example, it could be reacted with a tri-functional "ene" monomer in a thiol-ene polymerization, where it would be incorporated into the cross-linked network. researchgate.netrsc.orgmdpi.com The resulting cross-linked polymer would feature pendant bromo-alkene groups, imparting additional functionality to the material.

Development of Novel Reagents and Catalytic Systems Based on this compound Derivatives

The development of new reagents and catalysts is crucial for advancing synthetic chemistry. While research into derivatives of this compound for these specific applications is not extensively documented, the compound's reactive handles offer significant potential.

Derivatives of this compound could be explored as ligands for transition metal catalysis. Thiolates are known to form strong bonds with metal surfaces, such as cadmium in nanoparticles, which can be used in catalytic systems. rug.nl The vinyl bromide portion could also be used to anchor the molecule to a polymer support, creating a heterogeneous catalyst.

Furthermore, the reactivity of the thiol group is central to the design of certain types of catalysts. For example, organocatalysts for specific reactions, such as the asymmetric oxidation of sulfides to sulfoxides, have been developed based on chiral scaffolds, and the principles could be applied to chiral derivatives of this compound. acs.org The unique electronic and steric properties conferred by the bromo-alkene moiety could lead to the development of novel reagents with unique reactivity profiles for applications in green and eco-friendly molecular transformations. rug.nl

Intermediary Role in Cascade Reactions and Multicomponent Transformations

This compound serves as a versatile intermediate in the construction of complex molecular architectures through cascade reactions and multicomponent transformations. Its bifunctional nature, possessing both a nucleophilic thiol group and a reactive vinyl bromide moiety, allows for sequential bond-forming events from a single substrate, streamlining synthetic pathways toward valuable heterocyclic compounds.

The reactivity of this compound and its derivatives is central to their role in cascade sequences. For instance, in the presence of a base, the related compound 2-bromoprop-2-ene-1-sulfonyl fluoride (B91410) (BPESF) undergoes a β-elimination to generate a highly reactive allene (B1206475) intermediate, propa-1,2-diene-1-sulfonyl fluoride. researchgate.netrsc.org This allene is then susceptible to nucleophilic attack, such as a Michael addition by a thiol, to stereoselectively form vinyl sulfonyl fluorides. researchgate.netrsc.org A similar elimination-addition mechanism can be extrapolated to this compound, enabling its participation in various transformations.

A key application of this reactivity is in the synthesis of sulfur-containing heterocycles, which are prevalent in many biologically active molecules. nih.govrsc.org The general strategy involves the in-situ generation of a reactive species from this compound that can then undergo intramolecular or intermolecular cyclization. For example, cascade reactions involving related propargyl compounds are widely used to generate diverse heterocyclic systems like pyrroles, imidazoles, and thiazoles. nih.govresearchgate.net

One notable example is the synthesis of benzo researchgate.netrsc.orgimidazo[2,1-b]thiazoles. nih.gov While not directly using this compound, the reaction of (3-bromoprop-1-yn-1-yl)benzene with 1H-benzo[d]imidazole-2-thiol proceeds via a cascade nucleophilic attack and addition/cyclization sequence. nih.gov This highlights a pathway where an analogue of this compound could be employed to generate novel thiazole-fused heterocycles. The reaction initiates with the nucleophilic thiol attacking the propargyl bromide, followed by an intramolecular cyclization onto the newly formed allene or alkyne intermediate.

The following table summarizes representative cascade reactions where this compound or its analogs act as key intermediates.

| Starting Materials | Key Intermediate | Product Class | Reference |

| 2-Bromoprop-2-ene-1-sulfonyl fluoride (BPESF), Thiol | Propa-1,2-diene-1-sulfonyl fluoride | β-Sulfanyl vinyl sulfonyl fluoride | researchgate.netrsc.org |

| (3-Bromoprop-1-yn-1-yl)benzene, 1H-Benzo[d]imidazole-2-thiol | Allene/Alkyne intermediate | Benzo researchgate.netrsc.orgimidazo[2,1-b]thiazole | nih.gov |

| Alkynyl aldehydes, Amines/Thiols | Various | N- and S-Heterocycles | nih.gov |

These transformations are often characterized by high atom economy and the ability to build molecular complexity in a single step, which are significant advantages in modern organic synthesis.

Applications in Chemical Biology as a Probe or Labeling Agent (focused on chemical mechanism)

The unique chemical functionalities of this compound make it a promising candidate for the design of chemical probes and labeling agents in chemical biology. The key to its utility lies in the specific and covalent modification of biomolecules, such as proteins, which allows for the study of their function, localization, and interactions. rsc.orgacs.org The chemical mechanisms underpinning these applications are centered on the reactivity of the thiol group and the vinyl bromide moiety.

The thiol group of this compound can participate in several types of bioconjugation reactions. One of the most prominent is the thiol-ene "click" reaction, which involves the radical-mediated addition of the thiol across a carbon-carbon double bond (an ene) on a target biomolecule. researchgate.net This reaction is highly efficient, proceeds under mild, biocompatible conditions, and can be initiated by light, making it suitable for studies in living systems. researchgate.net The formation of a stable carbon-sulfur bond results in the covalent labeling of the target molecule.

Alternatively, the thiol group can act as a nucleophile and target electrophilic sites on proteins, such as maleimides, to form a stable thioether linkage. The inherent nucleophilicity of the thiol allows for its reaction with specific amino acid residues or with probes introduced into a biological system. smolecule.com

Conversely, the vinyl bromide portion of this compound provides an electrophilic site for nucleophilic attack. Cysteine residues in proteins, with their nucleophilic thiol side chains, can react with the vinyl bromide in a nucleophilic substitution or Michael addition-type reaction. This covalent interaction allows for the specific labeling of cysteine residues, which can be less abundant in proteins, offering a degree of selectivity. The reactivity of the vinyl bromide can be tuned by the electronic environment of the molecule.

The dual functionality of this compound allows for its use as a covalent probe. smolecule.com For instance, it can be incorporated into a larger molecule that has an affinity for a specific protein target. Upon binding, the reactive thiol or vinyl bromide can form a covalent bond with a nearby nucleophilic or electrophilic amino acid residue, respectively, leading to irreversible inhibition or permanent labeling. This strategy is instrumental in identifying the binding sites of ligands and in developing potent enzyme inhibitors.

A plausible chemical mechanism for protein labeling by this compound involves the nucleophilic attack of a cysteine residue's thiolate anion onto the carbon bearing the bromine atom, leading to the displacement of the bromide ion and the formation of a stable thioether bond. This covalent tethering allows for the subsequent detection or analysis of the labeled protein.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 2-bromoprop-2-ene-1-thiol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis of this compound can be adapted from protocols for analogous bromo-thiol compounds. For example, base-catalyzed condensation (e.g., KOH in methanol at 278 K) is effective for forming thiol-containing structures, as demonstrated in the synthesis of similar enone-thienyl derivatives . Optimization involves adjusting solvent polarity, reaction time, and temperature to enhance yield (e.g., achieving ~90% yield via slow crystallization from methanol) . Purification via column chromatography or recrystallization ensures purity.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : Resolves steric and electronic effects, as seen in structural studies of bromothienyl compounds where C–Br bond angles deviated due to steric repulsion .

- NMR spectroscopy : H and C NMR identify thiol proton environments and bromine-induced deshielding.

- IR spectroscopy : Confirms S–H (~2550 cm) and C=C (~1650 cm) stretches.

Cross-referencing multiple techniques minimizes misinterpretation .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental reactivity data for this compound in click chemistry be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted steric interactions. For instance, click chemistry relies on heteroatom linkages (C–S–C), but steric hindrance from the bromine atom may slow thiol-ene reactions . Validate computational models (e.g., DFT) with kinetic studies under varied conditions (solvent, temperature). Compare experimental outcomes with theoretical activation energies to refine computational parameters .

Q. What strategies improve reproducibility in studies involving the thiol group’s reactivity in this compound?

- Methodological Answer :

- Standardize protocols : Document reaction conditions (e.g., degassing solvents to prevent thiol oxidation) .

- Quality control : Use HPLC or GC-MS to verify purity and quantify byproducts.

- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing raw spectra and crystallographic data (e.g., CIF files) .

Q. How do steric and electronic factors influence the regioselectivity of this compound in nucleophilic substitutions?

- Methodological Answer : The bromine atom’s electronegativity directs nucleophilic attack to the β-carbon, while steric effects from the propene backbone may hinder accessibility. Structural data from related compounds show that bulky substituents near the reactive site increase dihedral angles (e.g., 127.0° vs. 118.3° in bromothienyl derivatives), altering reactivity . Kinetic isotope effects and Hammett studies can quantify electronic contributions .

Q. What ethical and safety considerations apply when handling this compound in laboratory settings?

- Methodological Answer :

- Safety protocols : Use fume hoods for synthesis due to thiol volatility and bromine toxicity.

- Ethical data practices : Anonymize and encrypt sensitive data (e.g., toxicity profiles) to comply with GDPR or HIPAA if human cell lines are involved .

- Waste disposal : Neutralize brominated byproducts before disposal to prevent environmental contamination .

Data Contradiction and Analysis

Q. How should researchers address conflicting crystallographic and NMR data for this compound derivatives?

- Methodological Answer : Contradictions may stem from dynamic effects (e.g., rotamers in solution vs. static crystal structures). For example, X-ray data may show planar enone systems, while NMR suggests conformational flexibility. Use variable-temperature NMR to probe dynamic behavior and compare with DFT-optimized geometries . If crystal packing forces distort bond angles, validate with neutron diffraction or solid-state NMR .

Applications in Material Science

Q. What role does this compound play in designing functional polymers?

- Methodological Answer : The thiol group enables radical-mediated polymerization or Michael additions, forming crosslinked networks. For example, thiol-ene "click" reactions create photoresponsive hydrogels. Optimize monomer ratios and UV initiation times to control crosslinking density, as demonstrated in thiol-acrylate systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.